Tin selenide (SnSe) is a binary IV-VI semiconductor compound composed of tin (Sn) and selenium (Se). [, , , , ] It exists naturally as the mineral Herzenbergite. [] SnSe is attracting significant interest in scientific research due to its unique properties and potential applications in thermoelectrics, photovoltaics, and optoelectronics. [, , , ]
The synthesis of tin selenide can be achieved through various methods:
Tin selenide crystallizes in several forms, primarily as orthorhombic or cubic structures, depending on the synthesis conditions. The orthorhombic phase is more common and features a layered structure that can be exfoliated into two-dimensional sheets. The lattice parameters for orthorhombic tin selenide are approximately , , and . The bonding characteristics involve covalent interactions between tin and selenium atoms, contributing to its semiconductor properties.
Tin selenide can participate in several chemical reactions:
The mechanism of action for tin selenide primarily revolves around its thermoelectric properties. As a semiconductor, it facilitates charge carrier movement (electrons and holes) when subjected to thermal gradients or light exposure. The efficiency of charge transport is influenced by factors such as crystallinity, carrier concentration, and temperature gradients . Studies have shown that structural modifications can enhance its thermoelectric performance by optimizing the Seebeck coefficient and electrical conductivity while minimizing thermal conductivity.
Tin selenide exhibits several notable physical and chemical properties:
These properties make tin selenide an attractive candidate for various technological applications.
Tin selenide has diverse applications across multiple fields:
Tin selenide exhibits complex structural polymorphism, with its orthorhombic phase (space group Pnma, No. 62) being the most thermodynamically stable under ambient conditions. This layered structure comprises corrugated Sn-Se bilayers stacked along the a-axis, where each tin atom is covalently bonded to three selenium atoms within the plane, forming a highly distorted octahedral coordination geometry characterized by three short Sn-Se bonds (approximately 2.74–2.82 Å) and three longer bonds (approximately 3.34–3.47 Å) [1] [9]. This distortion arises from the stereochemically active 5s² lone pair on Sn(II) ions, which induces significant electronic asymmetry and structural anisotropy [9]. The unit cell parameters at room temperature are a = 11.49 Å, b = 4.44 Å, and c = 4.135 Å [3] [9].
A high-temperature cubic phase (space group Fm3m) has also been identified in nanocrystalline and thin-film forms, featuring a rocksalt-type structure with a lattice parameter of 11.97 Å [8] [9]. This phase, while energetically comparable to the orthorhombic phase, exhibits centrosymmetric symmetry and distinct electronic properties [9].
Table 1: Crystallographic Phases of Tin Selenide
Phase | Space Group | Lattice Parameters | Coordination Geometry | Stability Range |
---|---|---|---|---|
Orthorhombic (α) | Pnma | a=11.49 Å, b=4.44 Å, c=4.135 Å | Distorted Octahedral (3 short + 3 long bonds) | < 800 K |
Cubic (π) | Fm3m | a=11.97 Å | Rocksalt-type | Metastable (nanostructures) |
High-Temp (β) | Cmcm | a=4.31 Å, b=11.70 Å, c=4.31 Å | Pseudo-tetragonal | > 800 K |
Tin selenide undergoes a reversible second-order displacive phase transition near 800 K (approximately 810 K), transforming from the low-temperature Pnma structure to a higher-symmetry orthorhombic phase (space group Cmcm, No. 63) [1] [8] [9]. This transition is characterized by significant changes in lattice parameters (a = 4.31 Å, b = 11.70 Å, c = 4.31 Å) and a reduction in bandgap from 0.86 eV to 0.39 eV [2] [9]. Crucially, this transition involves a dynamic order-disorder phenomenon where tin atoms exhibit increasing positional disorder ("flopping") with rising temperature, while the Sn-Se bonds remain largely intact [10]. Neutron scattering studies confirm that this disorder initiates around 600 K and intensifies up to the transition point, contributing to anomalous enhancements in thermoelectric performance observed above this temperature [2] [10]. The Cmcm phase is notably not pseudo-tetragonal, contrary to earlier assumptions, preserving strong electronic anisotropy critical for thermoelectric transport [1].
Tin selenide is a semiconductor exhibiting both indirect and direct bandgap transitions. The low-temperature Pnma phase possesses an indirect bandgap of 0.90 eV and a direct bandgap of 1.30 eV at room temperature [3]. The bandgap exhibits strong layer-thickness dependence, widening from 0.98 eV in bulk to 1.43 eV in monolayers due to quantum confinement effects [5]. Upon transitioning to the high-temperature Cmcm phase above 800 K, the bandgap narrows significantly to approximately 0.39 eV [9]. This reduction facilitates enhanced intrinsic carrier excitation at elevated temperatures, boosting electrical conductivity. Density functional theory calculations reveal that the valence band maximum (VBM) originates from hybridized Sn 5p and Se 4p orbitals, while the conduction band minimum (CBM) derives primarily from Sn 5s states [2] [8].
The electronic transport properties of tin selenide are highly anisotropic due to its layered crystal structure. Electrical conductivity (σ) along the crystallographic b-axis can be 2–3 orders of magnitude higher than along the a-axis (perpendicular to the layers) at room temperature [7] [10]. This anisotropy stems from highly dispersive valence bands along the Γ-Y direction (b-axis), enabling high hole mobility, contrasted with flatter bands along the Γ-X (a-axis) and Γ-Z (c-axis) directions [2]. The room-temperature electrical conductivity along the b-axis is approximately 10 S cm⁻¹, while along the a-axis it drops to ~1 S cm⁻¹ [4]. This directional dependence creates preferential pathways for charge carriers, making the b-axis the optimal direction for thermoelectric current harvesting. Additionally, the dynamic disorder in tin atoms above 600 K enhances carrier mobility along specific crystallographic directions by reducing effective mass through band convergence [7] [10].
Table 2: Anisotropic Electrical Transport in SnSe (300 K)
Crystallographic Direction | Electrical Conductivity (S cm⁻¹) | Dominant Charge Carrier Type | Carrier Mobility (cm² V⁻¹ s⁻¹) |
---|---|---|---|
a-axis (Perpendicular) | ~1 | Holes | Low (< 50) |
b-axis (In-plane) | ~10 | Holes | High (100–300) |
c-axis (In-plane) | ~10 | Holes | Moderate (50–150) |
Tin selenide exhibits exceptionally low lattice thermal conductivity (κₗₐₜ) across all crystallographic directions, a cornerstone of its outstanding thermoelectric performance. At room temperature, κₗₐₜ ranges between 0.23–0.70 W m⁻¹ K⁻¹, significantly lower than conventional thermoelectrics like silicon germanium or bismuth telluride [2] [4]. Along the a-axis, κₗₐₜ is particularly ultralow (<0.5 W m⁻¹ K⁻¹), while values along the b- and c-axes are marginally higher (~0.7 W m⁻¹ K⁻¹) [4]. This anisotropy intensifies with temperature, with κₗₐₜ dropping precipitously to approximately 0.23 W m⁻¹ K⁻¹ at 923 K in the Cmcm phase [2]. The origin of this ultralow κₗₐₜ is multifaceted:
Strong intrinsic phonon anharmonicity is a defining characteristic of tin selenide's lattice dynamics, quantified by high Grüneisen parameters (γ > 2) [4] [10]. This anharmonicity originates from the stereochemically active Sn 5s² lone pairs, which create asymmetric bonding environments and unstable lattice potentials. Raman spectroscopy studies across temperatures (5–300 K) reveal significant temperature-dependent phonon shifts and broadening (e.g., for Ag modes at ~70 cm⁻¹, 108 cm⁻¹, 130 cm⁻¹, and 150 cm⁻¹) that deviate markedly from standard harmonic oscillator models [4]. The phonon lifetime (τ) for low-frequency acoustic modes is exceptionally short (<1 ps) due to strong anharmonic decay processes involving three-phonon interactions, where high-frequency optical phonons split into multiple acoustic phonons (optical → acoustic + acoustic) [4] [10]. First-principles calculations confirm that four-phonon scattering processes contribute significantly (≥30%) to thermal resistance above 800 K, unusually high for semiconductors [10]. The Debye temperature (ΘD) is remarkably low at 175 K, indicative of soft lattice vibrations that enhance Umklapp scattering [1].
Table 3: Anharmonic Phonon Properties of SnSe
Property | Value | Experimental Method | Implication |
---|---|---|---|
Grüneisen Parameter (γ) | 2.0 – 4.5 (mode-dependent) | Raman Spectroscopy, DFT | Indicates strong lattice anharmonicity |
Debye Temperature (ΘD) | 175 K | X-ray Diffraction (ADP analysis) | Soft lattice promoting phonon-phonon scattering |
Dominant Scattering Process | 3- & 4-phonon interactions | First-principles Calculations | Lowers κₗₐₜ beyond conventional 3-phonon limit |
Phonon Lifetime (300 K) | < 1 ps (acoustic modes) | Inelastic Neutron Scattering | Rapid decay of heat-carrying phonons |
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